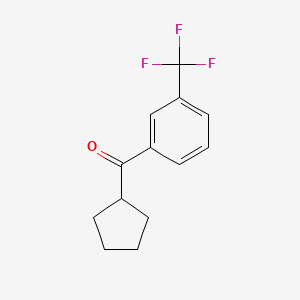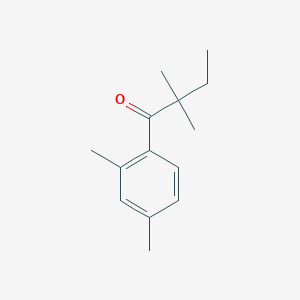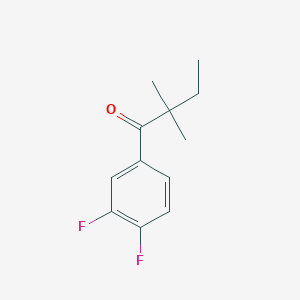
3-Trifluorometilfenil cetona de ciclopentilo
Descripción general
Descripción
Cyclopentyl 3-trifluoromethylphenyl ketone is an organic compound with the molecular formula C13H13F3O and a molecular weight of 242.24 g/mol.
Aplicaciones Científicas De Investigación
Cyclopentyl 3-trifluoromethylphenyl ketone has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mecanismo De Acción
Target of Action
Cyclopentyl 3-trifluoromethylphenyl ketone is a type of trifluoromethyl ketone (TFMK), which are valuable synthetic targets and serve as synthons in the construction of fluorinated pharmacons . .
Mode of Action
Tfmks are known to behave as mimics of the tetrahedral transition-state intermediates , which suggests that they might interact with their targets by mimicking the transition states of biochemical reactions.
Biochemical Pathways
Ketone bodies, which include compounds similar to tfmks, are known to modulate cellular homeostasis in multiple physiological states through a diversity of mechanisms . They also serve as drivers of protein post-translational modification and modulators of inflammation and oxidative stress .
Pharmacokinetics
The introduction of fluorine(s) into organic molecules, such as tfmks, usually leads to significant changes in the chemical and physicochemical properties of the original compounds, which can bias their biological properties, bioavailability, and adme .
Result of Action
Tfmks are known to be valuable fluorine-containing synthetic targets of bioactive compounds , suggesting that they might have significant effects at the molecular and cellular levels.
Action Environment
The selection of solvents, which can be considered as an environmental factor in chemical reactions, is known to affect several important parameters such as selectivity, chemical group, diffusive coefficient, viscosity, and density .
Análisis Bioquímico
Biochemical Properties
Cyclopentyl 3-trifluoromethylphenyl ketone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme acetylcholinesterase, where Cyclopentyl 3-trifluoromethylphenyl ketone acts as an inhibitor, preventing the breakdown of acetylcholine and thereby affecting neurotransmission. Additionally, this compound has been observed to interact with cytochrome P450 enzymes, impacting the metabolism of other substances within the body .
Cellular Effects
Cyclopentyl 3-trifluoromethylphenyl ketone exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of acetylcholinesterase, leading to altered neurotransmitter levels and affecting synaptic transmission. In hepatocytes, the compound impacts gene expression and cellular metabolism by interacting with cytochrome P450 enzymes, which play a crucial role in the detoxification and metabolism of xenobiotics .
Molecular Mechanism
The molecular mechanism of action of Cyclopentyl 3-trifluoromethylphenyl ketone involves its binding interactions with specific biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and leading to increased levels of this neurotransmitter in synaptic clefts. Furthermore, its interaction with cytochrome P450 enzymes involves binding to the heme group, thereby inhibiting the enzyme’s catalytic activity and affecting the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopentyl 3-trifluoromethylphenyl ketone have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to Cyclopentyl 3-trifluoromethylphenyl ketone can lead to adaptive changes in cellular function, such as upregulation of detoxifying enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of Cyclopentyl 3-trifluoromethylphenyl ketone vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity, due to its interaction with cytochrome P450 enzymes and the subsequent accumulation of toxic metabolites .
Metabolic Pathways
Cyclopentyl 3-trifluoromethylphenyl ketone is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body. The compound’s metabolism can also affect the levels of other metabolites, influencing overall metabolic flux and homeostasis .
Transport and Distribution
Within cells and tissues, Cyclopentyl 3-trifluoromethylphenyl ketone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s lipophilic nature allows it to readily cross the blood-brain barrier, impacting central nervous system function .
Subcellular Localization
Cyclopentyl 3-trifluoromethylphenyl ketone exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with cytochrome P450 enzymes and other metabolic proteins. Post-translational modifications, such as phosphorylation, can further direct the compound to specific cellular compartments, affecting its biochemical activity .
Métodos De Preparación
The synthesis of Cyclopentyl 3-trifluoromethylphenyl ketone typically involves the reaction of cyclopentanone with 3-trifluoromethylbenzoyl chloride in the presence of a base such as pyridine . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Cyclopentyl 3-trifluoromethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes . Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Cyclopentyl 3-trifluoromethylphenyl ketone can be compared with other trifluoromethyl ketones, such as:
Trifluoromethylacetophenone: Similar in structure but with an acetophenone backbone instead of a cyclopentyl group.
Trifluoromethylbenzophenone: Contains a benzophenone backbone, offering different chemical properties and reactivity.
The uniqueness of Cyclopentyl 3-trifluoromethylphenyl ketone lies in its cyclopentyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .
Propiedades
IUPAC Name |
cyclopentyl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFDTWBLQYATME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642572 | |
| Record name | Cyclopentyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-66-7 | |
| Record name | Cyclopentyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















